

Resminostat histone deacetylase inhibitor classes I IIb IV

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Compound Focus: Resminostat

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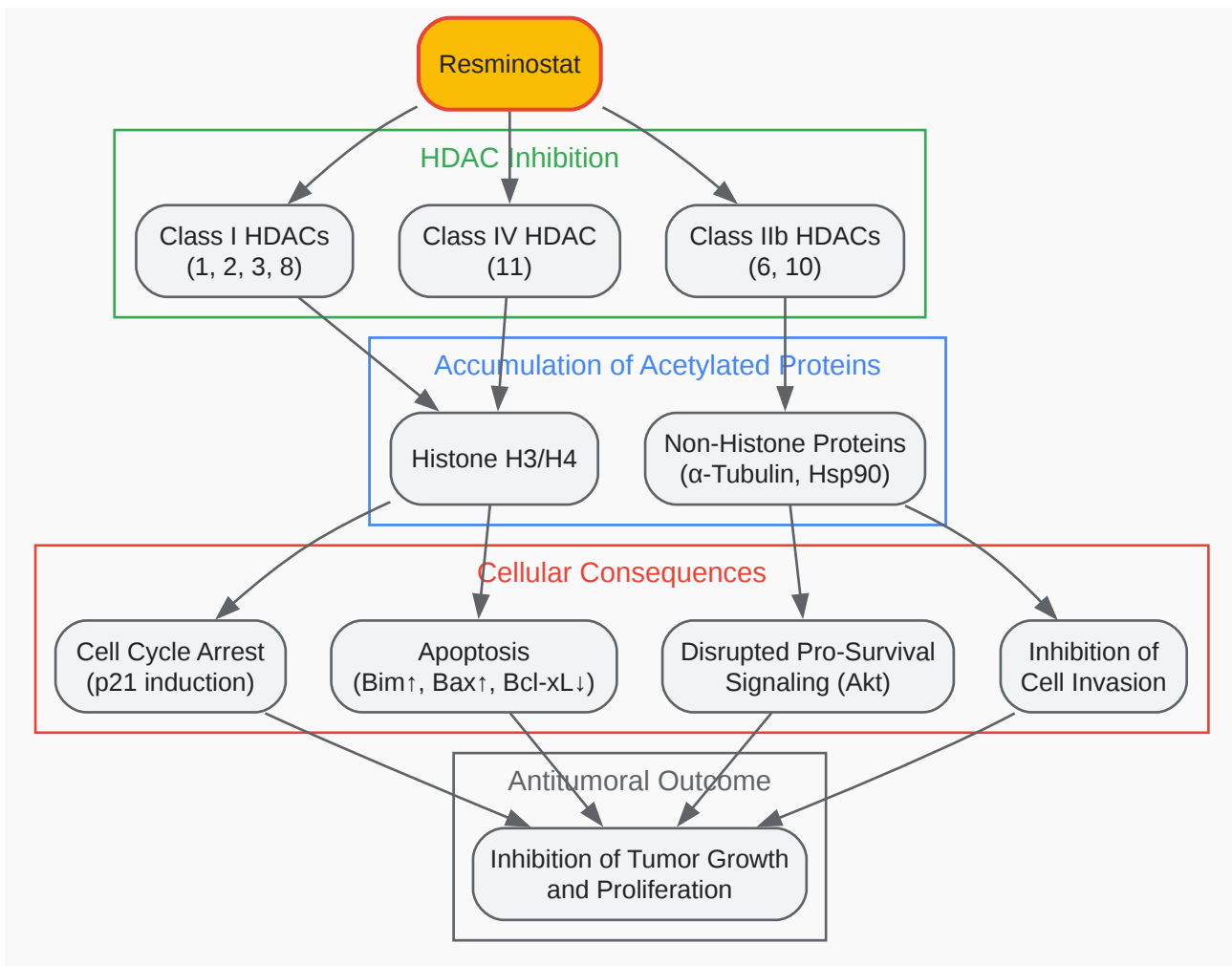
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HDAC Inhibition and Mechanism of Action

Resminostat's anticancer effects result from its multi-target action on HDACs and subsequent impact on cellular processes.

- **Enzyme Inhibition and Selectivity:** **Resminostat** potently inhibits Class I (**HDAC1, 2, 3, 8**), Class IIb (**HDAC6, 10**), and Class IV (**HDAC11**) enzymes [1]. It does not inhibit Class IIa HDACs at pharmacologically relevant concentrations [1].
- **Core Mechanisms:** By inhibiting HDACs, **resminostat** causes hyperacetylation of histones, leading to a more open chromatin structure and altered gene transcription [2] [3]. It also acetylates non-histone proteins like **α -Tubulin** [1].
- **Downstream Effects:** These actions lead to cell cycle arrest, apoptosis, and disruption of pro-survival signaling. Treatment leads to an increase in cell cycle inhibitors and pro-apoptotic proteins, and a decrease in anti-apoptotic proteins [2] [3] [1]. **Resminostat** can also inhibit platelet-induced cancer cell invasion, an effect enhanced in combination with sorafenib [1].

Resminostat's mechanisms converge on several downstream pathways that lead to its observed antitumor effects, which can be visualized in the following pathway:



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Key Experimental Data and Protocols

Key experiments that characterize **resminostat** include profiling its HDAC inhibition and evaluating its cellular activity.

In Vitro HDAC Enzyme Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of **resminostat** against specific HDAC enzymes [1].

- **Core Principle:** The assay measures the deacetylase activity of recombinant human HDAC enzymes in the presence of a fluorogenic substrate and varying concentrations of **resminostat**.
- **Key Reagents:** Recombinant HDAC enzymes (e.g., Class I, IIa, IIb, IV); fluorogenic acetylated lysine substrate; **resminostat** in a dilution series (e.g., from 10 μ M to 0.1 nM); a developer solution to stop the reaction and produce a fluorescent signal.
- **Procedure:** Incubate HDAC enzyme with the substrate and different **resminostat** concentrations. Stop the reaction with developer. Measure fluorescence, which is inversely proportional to HDAC activity. Calculate IC₅₀ values by fitting the dose-response data [1].

Cellular Pharmacodynamic (PD) Assay

This experiment confirms that **resminostat** successfully engages its target in living cells [3] [1].

- **Core Principle:** Treat cancer cell lines with **resminostat** and detect increases in global histone acetylation or acetylation of specific marks via Western blot.
- **Cell Lines:** Human cancer cell lines (e.g., Huh-7, HepG2 for HCC).
- **Procedure:** Culture cells and treat with **resminostat** (e.g., 0.5-5 μ M) for 6-24 hours. Lyse cells and extract proteins. Separate proteins by SDS-PAGE gel electrophoresis, transfer to a membrane, and probe with primary antibodies against acetylated histone H3 (Lys27/H3K27ac) or acetylated α -Tubulin. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize. An increase in band intensity indicates target engagement [1].

Clinical Development and Trial Design

Resminostat has been investigated in multiple clinical trials, with a ongoing pivotal study in cutaneous T-cell lymphoma (CTCL).

Trial / Indication	Phase	Design & Combination	Key Findings / Status
Advanced Solid Tumors	I	First-in-human, dose-escalation, monotherapy [3]	Established RP2D of 600 mg once daily (Days 1-5, q14d) ; well-tolerated, showed target engagement & antitumor activity [3]
Biliary Tract or Pancreatic Cancer	I	Combined with S-1 (tegafur) chemotherapy [4]	Regimen was well-tolerated; disease control rate (DCR) was 81.3% [4]

Trial / Indication	Phase	Design & Combination	Key Findings / Status
Hepatocellular Carcinoma (HCC)	I/II	Combined with sorafenib [2] [1]	Showed counteraction of platelet-mediated pro-tumoral effects in preclinical models; clinical trial suggested survival benefit [1]
Cutaneous T-cell Lymphoma (CTCL)	Pivotal	RESMAIN : Randomized, placebo-controlled maintenance therapy [5]	Top-line data expected early 2023 ; aims to prolong progression-free survival [5]

Resminostat is a well-characterized HDAC inhibitor with a defined target profile and promising clinical activity. Its development, particularly as a maintenance therapy in CTCL and in rational combinations for solid tumors, highlights its potential value in oncology.

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